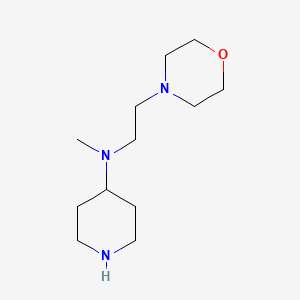

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine

Description

Chemical Identity and Nomenclature

The compound is systematically named N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine , reflecting its structural components:

- Piperidine : A six-membered saturated ring with one nitrogen atom.

- Morpholine : A six-membered unsaturated ring containing one nitrogen and one oxygen atom.

- Ethylene linker : A two-carbon chain connecting the morpholine and piperidine moieties.

Key Identifiers:

Synonyms include 4-morpholineethanamine, N-methyl-N-4-piperidinyl- and MFCD12028360. The InChIKey (QYKRHZNUFPPAIW-UHFFFAOYSA-N) confirms its unique stereochemical identity.

Historical Development and Discovery Context

The synthesis of morpholine-piperidine hybrids gained momentum in the 2010s, driven by the need for CNS-active compounds with improved blood-brain barrier permeability. While the exact discovery timeline of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine remains undocumented in public literature, its emergence aligns with patent filings for related structures. For example, a 2017 patent (WO2017213245A1) detailed methods to produce 4-(piperidin-4-yl)morpholine , a structurally analogous compound, highlighting the pharmaceutical industry’s interest in this scaffold.

Early synthetic routes likely involved:

- Mannich reactions to introduce the ethylene linker between piperidine and morpholine.

- Reductive amination to install the N-methyl group.

The compound’s first recorded appearance in chemical catalogs dates to 2019, with Cymit Química S.L. listing it as a research chemical. Its inclusion in PubChem (CID 71111945) and commercial availability from suppliers like Avantor and VulcanChem by 2024 underscore its adoption in medicinal chemistry workflows.

Structural Relationship to Morpholine-Piperidine Hybrid Scaffolds

The compound belongs to a class of morpholine-piperidine hybrids , which are prized for their balanced lipophilicity-hydrophilicity profiles and ability to engage diverse biological targets.

Key Structural Features:

Piperidine Core :

Morpholine Ring :

Ethylene Spacer :

Comparative Analysis with Analogues:

The hybrid structure of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine allows it to interact with both amine receptors (e.g., serotonin 5-HT₃) and kinase binding pockets , as observed in related compounds like minesapride and menin-MLL inhibitors. Computational studies suggest the morpholine oxygen forms weak hydrogen bonds with aspartate residues, while the piperidine nitrogen participates in ionic interactions.

Properties

IUPAC Name |

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-14(12-2-4-13-5-3-12)6-7-15-8-10-16-11-9-15/h12-13H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKRHZNUFPPAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN1CCOCC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401230781 | |

| Record name | 4-Morpholineethanamine, N-methyl-N-4-piperidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142210-61-4 | |

| Record name | 4-Morpholineethanamine, N-methyl-N-4-piperidinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholineethanamine, N-methyl-N-4-piperidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with morpholine derivatives under controlled conditions. One common method includes the reaction of N-methylpiperidine with 2-chloroethylmorpholine in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperidine or morpholine derivatives.

Scientific Research Applications

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects in neurological disorders.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by binding to these targets and modulating their activity, which can lead to various biochemical and physiological effects. The pathways involved include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share the piperidin-4-amine core but differ in substituents, leading to distinct physicochemical and biological properties:

Biological Activity

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine has the molecular formula C₁₂H₂₅N₃O and a molecular weight of approximately 227.35 g/mol. Its structure includes both a piperidine ring and a morpholine moiety, which contribute to its diverse biological interactions. The compound's functional groups are commonly associated with bioactive molecules, suggesting potential applications in various therapeutic areas.

The biological activity of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine primarily involves its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. It is hypothesized to modulate neurotransmitter systems by binding to serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. This interaction may lead to various physiological effects, including anxiolytic and antidepressant-like activities.

1. Neurotransmitter Modulation

Research indicates that N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. Its ability to interact with key receptors involved in these pathways positions it as a candidate for further investigation in neuropharmacology.

3. Anticancer Potential

The compound's unique structure may also confer anticancer properties. Similar derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies on morpholine-substituted compounds have indicated potential for inhibiting tumor cell proliferation and migration, suggesting that N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine could be explored for similar applications .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-methylpiperidin-4-amine | C₆H₁₄N₂ | Simpler structure, lacks morpholine moiety |

| 2-morpholin-4-yl-N-piperidin-4-ylpyrimidin-4-amine | C₁₃H₂₁N₅O | Contains pyrimidine ring, more complex |

| 1-Methyl-piperidin-4-yloxy-acetic acid | C₉H₁₅NO₃ | Includes carboxylic acid group, different functionality |

The uniqueness of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine lies in its combination of piperidine and morpholine structures, which may enhance its biological activity compared to simpler analogs. This structural diversity allows for varied interactions within biological systems, potentially leading to novel therapeutic applications .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Neuropharmacological Studies : Investigations into the effects of related compounds on neurotransmitter systems have shown promising results in modulating anxiety-related behaviors in animal models.

- Antidiabetic Research : Morpholine-based compounds have been shown to act as positive allosteric modulators of GLP-1R, enhancing insulin secretion and improving glucose metabolism without significant off-target effects .

- Anticancer Activity : In vitro studies on structurally similar derivatives demonstrated significant cytotoxicity against various cancer cell lines, indicating that N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine may warrant further investigation as a potential anticancer agent .

Q & A

Q. How can researchers identify existing literature on this compound’s pharmacological applications?

- Methodological Answer : Use keyword combinations (e.g., "piperidine-morpholine conjugates" + "drug delivery") in PubMed and SciFinder. Cross-reference patents for synthetic routes. Platforms like ResearchGate can reveal unpublished data or collaborations . Filter results by pharmacological targets (e.g., kinase inhibitors, immunotoxins) .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. What analytical techniques are essential for quantifying this compound in biological samples?

- Methodological Answer : Develop a validated LC-MS/MS protocol:

- Sample Preparation : Protein precipitation with acetonitrile for plasma/serum.

- Calibration Curve : Use deuterated internal standards to correct matrix effects.

- Validation : Assess precision (CV <15%), accuracy (85–115% recovery), and lower limit of quantification (LLOQ) .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Advanced Research Questions

Q. How can contradictory results in the compound’s cytotoxicity across cell lines be systematically addressed?

- Methodological Answer :

- Hypothesis Testing : Compare uptake efficiency (e.g., via fluorescent tagging) and metabolism (e.g., cytochrome P450 assays) in discrepant cell lines.

- Data Normalization : Use ATP-based viability assays to control for proliferation rate variability.

- Meta-Analysis : Apply weighted Z-scores to aggregate data from independent studies, identifying outliers linked to experimental conditions (e.g., serum concentration) .

Q. What strategies improve the pharmacokinetic profile of this compound in vivo?

- Methodological Answer :

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance solubility and reduce first-pass metabolism.

- Conjugate Optimization : Attach polyethylene glycol (PEG) chains or antibody fragments (see Figure 9 in ) to prolong half-life.

- In Silico Modeling : Predict metabolic hotspots using software like Schrödinger’s ADMET Predictor, guiding structural modifications .

Q. How to design a robust structure-activity relationship (SAR) study for derivatives?

- Methodological Answer :

- Variable Selection : Systematically alter substituents on the piperidine and morpholine rings. Prioritize regions via molecular docking against target proteins (e.g., GPCRs).

- Assay Cascade : Test derivatives in hierarchical models:

- Primary : Binding affinity (SPR or fluorescence polarization).

- Secondary : Functional assays (e.g., cAMP modulation).

- Tertiary : Selectivity panels (e.g., CEREP’s SafetyScreen44).

- Statistical Analysis : Apply partial least squares regression (PLS-R) to correlate structural descriptors with activity .

Q. What experimental frameworks resolve discrepancies in reported mechanisms of action?

- Methodological Answer :

- Pathway Mapping : Use phosphoproteomics (LC-MS/MS) to identify differentially regulated proteins post-treatment.

- Genetic Knockdown : Apply CRISPR/Cas9 to silence hypothesized targets (e.g., PI3K isoforms), observing rescue effects.

- Cross-Study Validation : Replicate key findings in orthogonal models (e.g., 3D spheroids vs. 2D monolayers) .

Data Analysis and Validation

Q. How to ensure reproducibility in dose-response experiments?

- Methodological Answer :

- Power Analysis : Predefine sample sizes (n ≥ 3) using G*Power to detect ≥1.5-fold effect sizes (α=0.05, β=0.2).

- Blinding : Assign treatment groups randomly; use automated liquid handlers to minimize pipetting errors.

- Replicated Analysis : Perform independent repeats on separate days, reporting mean ± SEM .

Q. What statistical approaches are optimal for analyzing synergistic effects in combination therapies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.